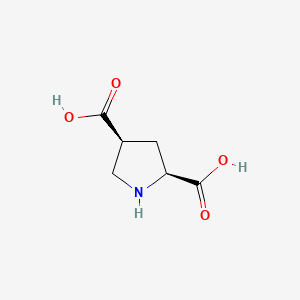![molecular formula C15H16FN3O2 B2636891 N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide CAS No. 920156-96-3](/img/structure/B2636891.png)
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide inhibits this compound by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways. The inhibition of this compound by this compound has been shown to have various effects, including the activation of Wnt signaling pathway, the inhibition of tau protein hyperphosphorylation, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. It has been reported that this compound can activate the Wnt signaling pathway, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. In addition, this compound has been shown to inhibit tau protein hyperphosphorylation, which is a hallmark of Alzheimer's disease. Moreover, this compound has been shown to induce apoptosis in cancer cells, which suggests its potential as an anticancer agent.
实验室实验的优点和局限性
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide has several advantages for lab experiments. It is a highly specific inhibitor of this compound, which allows researchers to study the role of this compound in various cellular processes. In addition, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound for use in lab experiments. However, one limitation of this compound is its poor solubility in water, which requires the use of organic solvents for its preparation.
未来方向
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide has several potential future directions in scientific research. One direction is the development of more potent and selective this compound inhibitors based on the structure of this compound. Another direction is the study of the role of this compound in various diseases, including neurodegenerative diseases, psychiatric disorders, and cancer. Moreover, the development of drug delivery systems for this compound could improve its solubility and bioavailability, which would enhance its therapeutic potential.
合成方法
The synthesis of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide involves the reaction of 4-fluorophenylhydrazine with 6-bromo-3-pyridazinecarboxylic acid, followed by the reaction of the resulting product with 3-chloropropan-1-ol. The final product is obtained by purification through column chromatography. This synthesis method has been reported in the literature and has been used by many researchers to obtain this compound for their experiments.
科学研究应用
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. It has been reported that this compound can inhibit glycogen synthase kinase-3 (this compound), an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this compound has been shown to have therapeutic effects in various diseases.
属性
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-2-14(20)17-9-10-21-15-8-7-13(18-19-15)11-3-5-12(16)6-4-11/h3-8H,2,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISRNYHOXDYRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCOC1=NN=C(C=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2636808.png)
![ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate](/img/structure/B2636809.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2636811.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2636813.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(1-naphthyl)acetamide](/img/structure/B2636815.png)
![methyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2636817.png)
![4-(4-Bromophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B2636818.png)


![4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2636822.png)
![Methyl (E)-4-[2-(benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2636823.png)
![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2636825.png)
![N-(4-fluorophenyl)-3-[(4-nitrobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2636828.png)
![1-(4-chlorophenyl)-6-((3,5-dimethoxybenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2636829.png)
